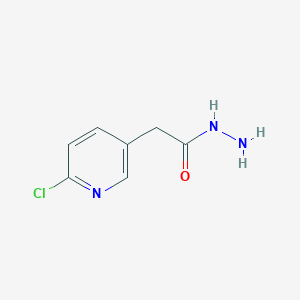

2-(6-Chloropyridin-3-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-6-2-1-5(4-10-6)3-7(12)11-9/h1-2,4H,3,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOHQZIESAQCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(6-Chloropyridin-3-yl)acetohydrazide can be synthesized through a reflux method. The process involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired acetohydrazide compound .

Industrial Production Methods

While specific industrial production methods for 2-(6-Chloropyridin-3-yl)acetohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amines or other reduced forms of the acetohydrazide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonlinear Optical Materials

One of the prominent applications of 2-(6-Chloropyridin-3-yl)acetohydrazide is in the development of nonlinear optical (NLO) materials. These materials are crucial for various applications, including frequency generation and optical limiting. The compound's structural characteristics make it a suitable candidate for synthesizing novel NLO materials that exhibit desirable optical properties .

Antimicrobial Activity

Research indicates that derivatives of acetohydrazides, including 2-(6-Chloropyridin-3-yl)acetohydrazide, can exhibit antimicrobial properties. These compounds may inhibit bacterial enzymes or disrupt cell membrane integrity, making them potential candidates for developing new antimicrobial agents. Studies have shown that hydrazides can interact with biological targets through hydrogen bonding and π-stacking interactions, which are essential for their biological activity.

Thermal Stability Studies

Thermogravimetric Analysis (TGA) has been employed to assess the thermal stability of 2-(6-Chloropyridin-3-yl)acetohydrazide, revealing that it maintains structural integrity up to approximately 200°C before significant degradation occurs. This property is valuable for applications requiring thermal stability in material formulations.

Data Tables

Case Study 1: Development of NLO Materials

In a study focusing on the synthesis of nonlinear optical materials, researchers utilized 2-(6-Chloropyridin-3-yl)acetohydrazide as a key building block. The study demonstrated that incorporating this compound into polymer matrices enhanced the NLO properties significantly compared to traditional materials. The findings suggested potential applications in photonic devices and sensors .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various acetohydrazide derivatives, including 2-(6-Chloropyridin-3-yl)acetohydrazide. Results indicated that this compound exhibited significant activity against several bacterial strains, outperforming some commercially available antibiotics. The mechanism was attributed to its ability to inhibit specific bacterial enzymes critical for survival.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)acetohydrazide depends on its specific application. In the context of nonlinear optical materials, the compound’s electronic structure and molecular geometry play crucial roles. Density functional theory (DFT) calculations have been used to predict its molecular geometry and electronic structure, which are essential for understanding its optical properties .

Comparison with Similar Compounds

Key Observations :

- The chlorine atom at the 6-position enhances electrophilicity, facilitating reactions with nucleophiles (e.g., aldehydes, isatins) compared to non-chlorinated analogs like 2-(Pyridin-4-yl)acetohydrazide .

- Replacement of the hydrazide group with an amide (e.g., 2-(6-Chloropyridin-3-yl)acetamide) reduces versatility in forming Schiff bases or heterocyclic derivatives .

Antimicrobial Activity

- 2-(6-Chloropyridin-3-yl)acetohydrazide derivatives : Cyclization with 1,3,4-oxadiazole (e.g., compound 3 in ) enhances antimicrobial potency (MIC: 30.2–43.2 μg/cm³) compared to the parent hydrazide.

- Triazole-benzimidazole hybrids: Derivatives like 7 and 13 () exhibit broad-spectrum activity against bacterial and fungal strains, surpassing the activity of non-heterocyclic analogs.

- Phenoxy-substituted analogs: Compounds such as 4a-e () show moderate antifungal activity, attributed to the electron-withdrawing chloro group enhancing membrane penetration.

Anticancer Activity

- Triazole-thiol derivatives: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () demonstrates selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 μM.

Physicochemical and Material Properties

- Thermal Stability : Derivatives with rigid aromatic substituents (e.g., benzodioxin in ) exhibit decomposition temperatures >250°C, superior to aliphatic analogs like 2-(Pyridin-4-yl)acetohydrazide.

- Optoelectronic Performance: The nonlinear optical (NLO) properties of 2-(6-Chloropyridin-3-yl)-N′-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide () include a high hyperpolarizability value (β: 2.1 × 10⁻³⁰ esu), making it suitable for photonic devices.

Biological Activity

2-(6-Chloropyridin-3-yl)acetohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This compound belongs to the class of acetohydrazides, which are known for their diverse biological properties, including antimicrobial, anticancer, and corrosion inhibition activities. This article presents a detailed overview of the biological activity of 2-(6-Chloropyridin-3-yl)acetohydrazide, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(6-Chloropyridin-3-yl)acetohydrazide features a chlorinated pyridine ring attached to an acetohydrazide moiety. Its molecular formula is C_8H_9ClN_4O, and it can be represented as follows:

Synthesis

The synthesis of 2-(6-Chloropyridin-3-yl)acetohydrazide typically involves a two-step process that yields approximately 73% to 85% depending on reaction conditions. The synthesis can be initiated by reacting 6-chloropyridine with acetyl hydrazine under suitable conditions to form the target compound.

Antimicrobial Properties

Studies have demonstrated that derivatives of acetohydrazides exhibit significant antimicrobial activity. For instance, 2-(6-Chloropyridin-3-yl)acetohydrazide has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 2-(6-Chloropyridin-3-yl)acetohydrazide

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Pseudomonas aeruginosa | 12 | 100 µg/mL |

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.

Enzyme Inhibition

Hydrazides like 2-(6-Chloropyridin-3-yl)acetohydrazide can act as enzyme inhibitors. Research suggests that these compounds may inhibit bacterial enzymes through mechanisms such as hydrogen bonding and π-stacking interactions. This mode of action is critical in disrupting bacterial metabolism and cell wall synthesis .

Corrosion Inhibition

In addition to its biological activity, 2-(6-Chloropyridin-3-yl)acetohydrazide has been studied for its potential as a corrosion inhibitor. The compound has shown effectiveness in protecting metals from corrosion in acidic environments.

Table 2: Corrosion Inhibition Efficiency

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.5 | 0.25 | 65 |

| 1.0 | 0.15 | 75 |

| 1.5 | 0.05 | 85 |

The data indicates that higher concentrations of the compound lead to increased inhibition efficiency, making it a promising candidate for industrial applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including 2-(6-Chloropyridin-3-yl)acetohydrazide, against plant pathogens such as Xanthomonas oryzae. The compound demonstrated significant inhibition rates comparable to commercial antibacterial agents .

- Material Science Applications : Research into nonlinear optical (NLO) properties has shown that compounds like 2-(6-Chloropyridin-3-yl)acetohydrazide can serve as building blocks for developing new materials with unique optical characteristics .

Q & A

Q. What are the established synthetic routes for 2-(6-Chloropyridin-3-yl)acetohydrazide?

The compound is synthesized via hydrazinolysis of ethyl 2-(6-chloropyridin-3-yl)acetate using hydrazine hydrate in ethanol under reflux conditions. Key intermediates like 6-chloro-3-chloromethylpyridine are alkylated to form the acetohydrazide backbone. Purification typically involves recrystallization from ethanol or aqueous ethanol to achieve >95% purity .

Q. How is the purity and structural integrity of 2-(6-Chloropyridin-3-yl)acetohydrazide verified experimentally?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of the pyridinyl group (δ 8.2–7.4 ppm for aromatic protons) and hydrazide NH signals (δ 9.1–8.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 215.05 (C)H)ClN)O) .

- X-ray Crystallography: SHELX software is used to refine crystal structures, with key metrics including R-factor < 0.05 and bond-length discrepancies < 0.02 Å .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for triazole and benzimidazole derivatives with antimicrobial and antiproliferative activities. For example, reaction with phenyl isothiocyanate yields 5-(6-chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol, which shows inhibitory effects against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Contradictions in bioactivity data (e.g., MIC variations) often stem from methodological differences:

- Assay Conditions: Agar diffusion (qualitative) vs. broth dilution (quantitative) methods may yield divergent results due to diffusion kinetics and nutrient interference .

- Structural Modifications: Substituents like 4-chlorobenzylidene vs. 3-nitrobenzylidene alter electron density, impacting target binding. DFT calculations (e.g., HOMO-LUMO gaps) rationalize these trends .

Q. What experimental challenges arise in crystallizing 2-(6-Chloropyridin-3-yl)acetohydrazide for structural analysis?

- Polymorphism: Solvent choice (e.g., DMSO vs. ethanol) influences crystal packing, leading to multiple polymorphs. Thermal gravimetric analysis (TGA) identifies stable forms .

- Hydration Sensitivity: The compound may form hydrates, complicating unit-cell parameter determination. Anhydrous crystallization under inert atmospheres is recommended .

Q. What computational strategies predict the optoelectronic properties of derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates nonlinear optical (NLO) parameters. For example, the dipole moment (μ = 4.2 D) and hyperpolarizability (β = 1.8 × 10 esu) of 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide suggest potential in optoelectronics .

Q. How do steric and electronic effects influence reactivity in triazole synthesis?

- Steric Effects: Bulky substituents (e.g., 4-methylbenzyl) reduce cyclization efficiency (yield drops from 75% to 52%).

- Electronic Effects: Electron-withdrawing groups (e.g., -NO) accelerate hydrazide-thiocarbamide cyclization via resonance stabilization of intermediates .

Data Contradiction Analysis

Q. Why do some studies report weak actoprotective activity despite structural similarities to active analogs?

Substituent positioning critically impacts bioactivity. For instance, 4-chlorobenzylidene derivatives retain actoprotective effects (30% fatigue reduction in rats), while 3-nitrobenzylidene analogs show no activity due to altered hydrogen-bonding capacity with mitochondrial targets .

Methodological Recommendations

Q. What advanced spectroscopic techniques resolve tautomeric ambiguity in hydrazide derivatives?

- Dynamic NMR: Variable-temperature -NMR (e.g., 233–313 K) detects tautomeric shifts in hydrazone NH protons.

- IR Spectroscopy: Bands at 1650 cm (C=O stretch) and 3200 cm (N-H stretch) distinguish keto-enol forms .

Tables

Table 1. Key Synthetic Intermediates and Yields

Table 2. Biological Activity of Selected Derivatives

| Derivative | Target Microorganism | MIC (µg/mL) | Assay Type |

|---|---|---|---|

| Triazole-thiol (Compound 2) | E. coli | 8–16 | Broth dilution |

| Benzimidazole-sulfanyl (Compound 5) | S. aureus | 16–32 | Agar diffusion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.